![molecular formula C10H13NO B155092 (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 132154-13-3](/img/structure/B155092.png)
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine
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Description
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as R-DOI, is a research chemical that belongs to the class of phenethylamines. It is a potent and selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is widely distributed in the central nervous system and plays a crucial role in modulating various physiological and behavioral processes, such as mood, cognition, perception, and sensory processing. Due to its pharmacological properties, R-DOI has attracted considerable attention in the field of neuroscience and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Quantum Technologies in Healthcare
Exploring the interaction of “®-5-Methoxy-2,3-dihydro-1H-inden-1-amine” with quantum technologies could lead to breakthroughs in healthcare. Its potential use in quantum computing for drug discovery or in quantum sensors for diagnostic applications presents a cutting-edge research avenue .
Data Science in Geospatial Analysis
The compound’s role in geospatial data science could be examined, particularly in the context of environmental monitoring and management. Its influence on satellite data interpretation or integration into predictive models for environmental change could be valuable .
properties
IUPAC Name |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHMCGHGLLTIN-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.